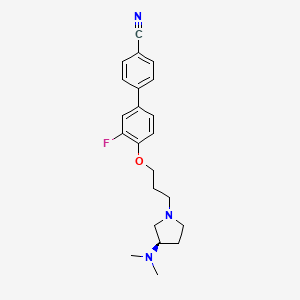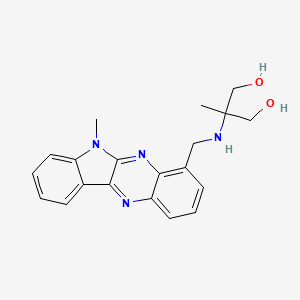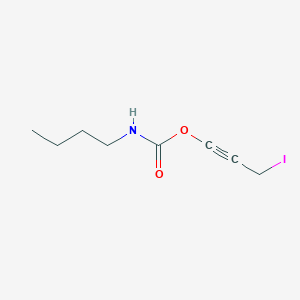
3-iodoprop-1-ynyl N-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodoprop-1-ynyl N-butylcarbamate is a carbamate ester.
Wissenschaftliche Forschungsanwendungen
Biocide Properties and Applications in Wood Preservation
IPBC, due to its biocidal properties, is widely used in preserving woods and wood paints. Its effectiveness in preventing fungal and bacterial growth makes it a valuable component in the wood industry. This compound, under the commercial name Glycacil-L, has been effectively used as a preservative in wood-related products, contributing to their longevity and durability (Pazzaglia & Tosti, 1999).
Controlled Release in Paint and Coatings
A significant application of IPBC is in the controlled release of biocides from silica microparticles in wood paint. The encapsulation of IPBC in porous microparticles allows for a slower release, thus prolonging the biocidal effect. This method also shields the biocide from UV-induced degradation, thereby enhancing the lifespan of wood paints and coatings (Sorensen et al., 2010).
Use in Cosmetic Products
IPBC has been integrated into cosmetic products, acting as a preservative. Its broad-spectrum efficacy against various organisms has been noted, though it has raised concerns about its allergenic potential. The introduction of IPBC in cosmetics, albeit at concentrations below 0.1%, has led to several reports of contact allergy (Badreshia & Marks, 2002).
Applications in Pharmaceutical Cocrystals
In the pharmaceutical industry, IPBC has been used in the development of cocrystals. These cocrystals, involving IPBC, have been characterized for their improved properties like thermal stability and better powder flow characteristics. This demonstrates IPBC’s potential in enhancing the physical properties of pharmaceutical products (Baldrighi et al., 2013).
Enhancing the Service Life of Bamboo Products
IPBC has been applied in creating controlled release composites for bamboo treatment. This application aims at inhibiting mold and stain fungi, thus prolonging the service life of bamboo products. The use of halloysite nanotubes in this context demonstrates the versatility of IPBC in different material treatments (Jin et al., 2019).
Eigenschaften
CAS-Nummer |
87977-28-4 |
|---|---|
Produktname |
3-iodoprop-1-ynyl N-butylcarbamate |
Molekularformel |
C8H12INO2 |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
3-iodoprop-1-ynyl N-butylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,5-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
DNKGZSOYWMQDTK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC#CCI |
Kanonische SMILES |
CCCCNC(=O)OC#CCI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



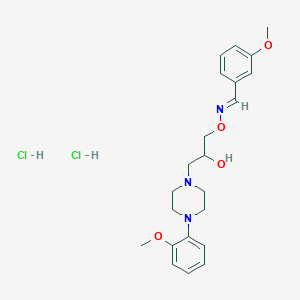
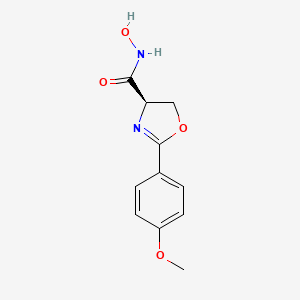

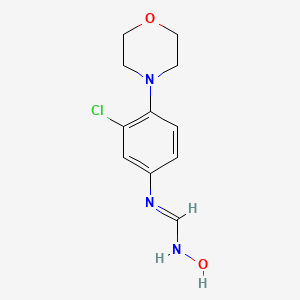


![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
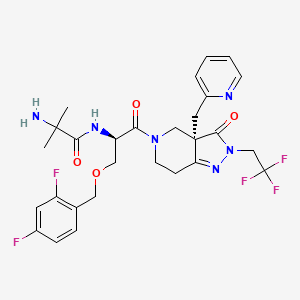
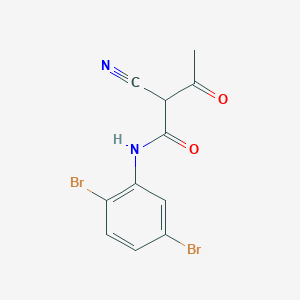
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
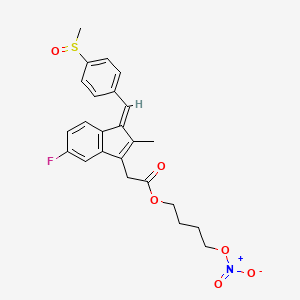
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
